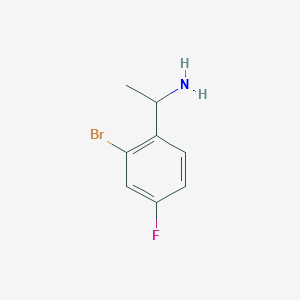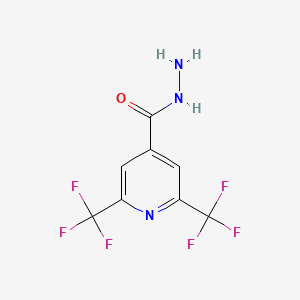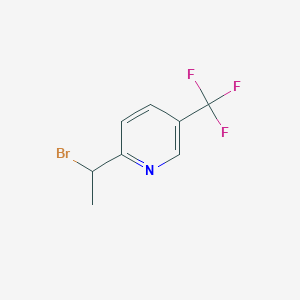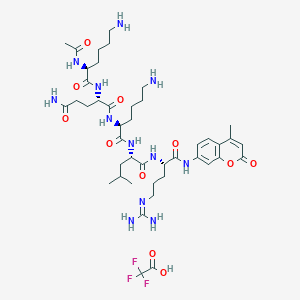
H2N-PEG24-CH2CH2COOtBu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H2N-PEG24-CH2CH2COOtBu: is a compound that contains 24 units of ethylene glycol (PEG) and is characterized by the presence of an amino group (H2N) and a tert-butyl ester group (COOtBu). The molecular formula of this compound is C55H111NO26, and it has a molecular weight of 1202.46 g/mol . This compound is a solid with high solubility in water .
Applications De Recherche Scientifique
H2N-PEG24-CH2CH2COOtBu has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
H2N-PEG24-CH2CH2COOtBu, also known as Amino-PEG24-Boc, is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . The primary targets of this compound are E3 ubiquitin ligases and the target proteins .
Mode of Action
The compound works by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By binding to both the E3 ubiquitin ligase and the target protein, the compound facilitates the transfer of ubiquitin to the target protein . This marks the protein for degradation by the proteasome, leading to its removal from the cell .
Pharmacokinetics
The compound’s pegylation (the addition of polyethylene glycol (peg) chains) is known to improve solubility and extend circulation time in the body .
Result of Action
The result of the compound’s action is the selective degradation of target proteins . This can alter cellular processes and potentially lead to therapeutic effects, depending on the function of the degraded protein .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment . Additionally, the compound’s efficacy can be influenced by the presence of other molecules that may compete for binding to the E3 ubiquitin ligase or the target protein .
Analyse Biochimique
Biochemical Properties
The biochemical role of H2N-PEG24-CH2CH2COOtBu is primarily as a linker in PROTACs . PROTACs are designed to selectively degrade target proteins . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound linker joins these two essential ligands, enabling the formation of PROTAC molecules .
Cellular Effects
The effects of this compound on cells are mediated through its role in PROTACs . By enabling the formation of PROTACs, it indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects depend on the target proteins of the PROTACs.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs . The PROTACs, which include this compound, bind to the target protein and an E3 ubiquitin ligase . This binding leads to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings would be related to the stability and degradation of the PROTACs it helps form
Dosage Effects in Animal Models
The dosage effects of this compound in animal models would depend on the specific PROTACs it is part of . The effects could vary with different dosages, and there could be threshold effects or toxic effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound would be related to the metabolism of the PROTACs it forms . This could involve interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be related to the transport and distribution of the PROTACs it is part of . This could involve interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound would depend on the specific PROTACs it is part of . This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: H2N-PEG24-CH2CH2COOtBu is typically synthesized through chemical methods involving the polymerization of PEG monomers and the introduction of functional groups. The synthesis involves the following steps:
Polymerization of PEG Monomers: The polymerization of ethylene glycol monomers to form PEG24.
Introduction of Functional Groups: The amino group (H2N) and the tert-butyl ester group (COOtBu) are introduced through specific chemical reactions.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions and purification steps to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: H2N-PEG24-CH2CH2COOtBu undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The tert-butyl ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxides, while substitution of the tert-butyl ester group may result in different ester derivatives .
Comparaison Avec Des Composés Similaires
H2N-PEG24-CH2CH2COOtBu·HCl: A hydrochloride salt form of the compound with similar properties.
Amino-PEG24-Boc: Another derivative with a different protecting group.
Uniqueness: this compound is unique due to its specific combination of functional groups and the length of the PEG chain. This combination provides it with distinct solubility, reactivity, and application properties compared to other similar compounds .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H111NO26/c1-55(2,3)82-54(57)4-6-58-8-10-60-12-14-62-16-18-64-20-22-66-24-26-68-28-30-70-32-34-72-36-38-74-40-42-76-44-46-78-48-50-80-52-53-81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-56/h4-53,56H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHDVGRAEHWWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H111NO26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1202.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5'-Amino-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-methyl-carbamic acid tert-butyl ester](/img/structure/B6590476.png)
![1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid](/img/structure/B6590478.png)

![N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6590490.png)
![1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B6590498.png)
![5-benzoyl-2-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6590506.png)


![N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B6590539.png)

![5,7-dichloro-3-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B6590572.png)

![5,7-Dichlorothiazolo[4,5-d]pyrimidine](/img/structure/B6590583.png)
